molecular formula C13H19N B14455794 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- CAS No. 72928-01-9

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-

Cat. No.: B14455794
CAS No.: 72928-01-9
M. Wt: 189.30 g/mol
InChI Key: DOAJNMLFKJDTEV-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is a cyclohexene derivative characterized by a nitrile (-C≡N) group at position 1, a methyl group at position 4, and a 3-methyl-2-butenyl substituent at position 5. This compound belongs to the nitrile class, which is notable for its polarity, thermal stability, and utility in organic synthesis. The structural complexity arises from the conjugated cyclohexene ring and the allylic 3-methyl-2-butenyl group, which may influence reactivity and physicochemical properties.

Properties

CAS No.

72928-01-9

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C13H19N/c1-10(2)4-7-13-8-12(9-14)6-5-11(13)3/h4-5,12-13H,6-8H2,1-3H3

InChI Key

DOAJNMLFKJDTEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1CC=C(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, followed by dehydration in the presence of an acid or base to yield the desired compound . Another approach involves the use of N-bromosuccinimide (NBS) for free radical bromination, followed by nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ozone, hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or other substituted derivatives.

Scientific Research Applications

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the provided evidence and inferred data. Key differences in functional groups, substituent positions, and molecular attributes are highlighted.

Functional Group Variations

  • Nitrile vs. Aldehyde/Alcohol: The nitrile group in the target compound distinguishes it from analogs like 3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl-5-(3-methyl-3-butenyl)- (aldehyde group, C14H22O) and 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)- (alcohol group, C10H18O) . Nitriles exhibit higher polarity and boiling points compared to aldehydes and alcohols due to strong dipole-dipole interactions. However, aldehydes are more reactive toward nucleophilic addition, while nitriles often participate in cyanoalkylation or hydrolysis reactions.

Substituent Position and Structure

  • Butenyl Substituents: The 3-methyl-2-butenyl group in the target compound differs from the 3-methyl-3-butenyl substituent in the aldehyde analog . In contrast, the 3-butenyl group in the aldehyde lacks conjugation with the ring, reducing such effects.
  • Methyl Group Placement :
    Methyl groups at positions 4 (target compound) versus 1 and 4 (aldehyde analog) create distinct steric environments. The 4-methyl group in the target compound may reduce ring flexibility compared to the 1,4-dimethyl configuration in the aldehyde.

Molecular and Physical Properties

A comparative table is provided below, with inferred data based on structural trends:

Compound Name Molecular Formula Functional Group Substituents Molecular Weight (g/mol) Boiling Point (°C) Solubility
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- C13H17N Nitrile 4-methyl, 5-(3-methyl-2-butenyl) ~191.28 245–250 (estimated) Low in water
3-Cyclohexene-1-carboxaldehyde, 1,4-dimethyl-5-(3-methyl-3-butenyl)- C14H22O Aldehyde 1,4-dimethyl, 5-(3-methyl-3-butenyl) 206.32 230–235 Low in water
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)- C10H18O Alcohol 4-methyl, 1-isopropyl 154.25 198–200 Moderate in water
Key Observations:

Molecular Weight : The nitrile compound has a lower molecular weight than the aldehyde analog due to the lighter nitrile group (-CN, 26 g/mol) versus the aldehyde group (-CHO, 29 g/mol).

Boiling Point : The nitrile’s higher polarity likely elevates its boiling point compared to the aldehyde and alcohol analogs.

Solubility : The alcohol derivative exhibits moderate water solubility due to hydrogen bonding, whereas the nitrile and aldehyde analogs are hydrophobic.

Research Findings and Implications

Spectroscopic Signatures

  • Infrared Spectroscopy : A strong absorption band near 2240 cm⁻¹ (C≡N stretch) distinguishes the nitrile from aldehydes (~1720 cm⁻¹, C=O stretch) and alcohols (~3300 cm⁻¹, O-H stretch).
  • NMR Spectroscopy : The allylic protons in the 3-methyl-2-butenyl group would resonate downfield (δ 5.0–5.5 ppm) due to conjugation with the cyclohexene ring.

Stability and Industrial Relevance

Nitriles are generally more thermally stable than aldehydes, making the target compound suitable for high-temperature processes. Potential applications include agrochemical intermediates or polymer precursors.

Biological Activity

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-, also known by its CAS registry number 68084-04-8, is a compound of interest due to its diverse biological activities. This article aims to provide an overview of its biological activity, including genotoxicity, repeated dose toxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C₉H₁₃N
  • Molecular Weight : 135.21 g/mol
  • CAS Number : 68084-04-8

Genotoxicity

A significant aspect of evaluating the safety profile of any compound is its genotoxic potential. The genotoxicity of 3-Cyclohexene-1-carbonitrile was assessed using the Ames test and an in vitro micronucleus test:

  • Ames Test Results : The compound was tested on various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, TA102) at concentrations up to 5000 μg/plate. No significant increases in revertant colonies were observed, indicating that the compound is non-mutagenic under the conditions tested .
  • Micronucleus Test : Human peripheral blood lymphocytes were treated with the compound at concentrations up to 1890 μg/mL. The results showed no induction of binucleated cells with micronuclei, further supporting that it does not exhibit clastogenic activity .

Repeated Dose Toxicity

Data regarding repeated dose toxicity for this compound is limited. However, existing assessments suggest that systemic exposure remains below the threshold for concern based on Cramer Class III materials. This indicates a favorable safety profile for repeated exposure scenarios .

Therapeutic Potential

While specific therapeutic applications of 3-Cyclohexene-1-carbonitrile remain underexplored, compounds with similar structures have been investigated for their anti-cancer properties and other biological activities. For example:

  • Anti-cancer Activity : Some derivatives have shown cytotoxic effects against various tumor cell lines. Although no direct studies on this specific compound have been published regarding anti-cancer activity, its structural relatives warrant further investigation in this area .

Data Table: Summary of Biological Activity Studies

Study TypeMethodologyConcentration TestedResults
Ames TestBacterial reverse mutation assayUp to 5000 μg/plateNon-mutagenic
Micronucleus TestIn vitro test on human lymphocytesUp to 1890 μg/mLNon-clastogenic
Repeated Dose ToxicityRisk assessmentNot specifiedBelow TTC for Cramer Class III materials

Case Studies and Research Findings

Research on related compounds has revealed insights into potential applications:

  • Anti-H. pylori Activity : Some derivatives have demonstrated effectiveness against Helicobacter pylori, which could suggest a pathway for exploring similar activities in 3-Cyclohexene-1-carbonitrile .
  • Urease Inhibition : Compounds with structural similarities have shown urease inhibitory activity, which could be relevant for developing treatments against urease-related conditions .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 3-cyclohexene-1-carbonitrile derivatives with bulky substituents like the 3-methyl-2-butenyl group?

  • Methodological Answer :

  • Cyano Group Introduction : Utilize nucleophilic substitution or cyanation reactions (e.g., Rosenmund-von Braun reaction) with cyclohexene precursors.
  • Substituent Addition : Employ alkylation or allylation reagents (e.g., prenyl bromide) under controlled pH and temperature to minimize steric clashes.
  • Catalytic Optimization : Use transition-metal catalysts (Pd, Ni) for regioselective coupling, as highlighted in studies on nitrile-functionalized cyclohexenes .
  • Yield Improvement : Optimize solvent polarity (e.g., DMF or THF) and reaction time to balance reactivity and steric hindrance.

Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituents (e.g., methyl groups at C4 and C5) and confirm the cyclohexene backbone. NOESY can resolve spatial proximity of the 3-methyl-2-butenyl group.
  • IR Spectroscopy : Detect the nitrile stretch (~2240 cm1^{-1}) and monitor reaction progress.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+[M+H]^+ expected for C13H18N\text{C}_{13}\text{H}_{18}\text{N}).
  • X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL, which is robust for small molecules with steric complexity .

Advanced Research Questions

Q. How can discrepancies between solution-phase NMR data and solid-state crystallographic results be resolved for sterically hindered derivatives?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution, which may differ from the rigid crystal lattice.
  • Crystallographic Refinement : Apply SHELXL’s twin refinement tools to address disorder in the 3-methyl-2-butenyl group .
  • Computational Validation : Compare DFT-optimized geometries (Gaussian, ORCA) with crystallographic data to identify dominant conformers.

Q. What computational methods are suitable for modeling the electronic effects of the nitrile group on the cyclohexene ring’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electron density distribution, focusing on the electron-withdrawing nitrile’s impact on ring strain and alkene reactivity.
  • Reaction Pathway Analysis : Simulate intermediates in Diels-Alder or electrophilic addition reactions to predict regioselectivity.
  • Solvent Modeling : Include PCM (Polarizable Continuum Model) to assess solvent effects on reaction barriers.

Q. How can researchers design experiments to evaluate the compound’s stability under varying environmental conditions (e.g., light, oxygen, temperature)?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to UV light (254 nm), elevated temperatures (40–80°C), and humidified air. Monitor degradation via HPLC or GC-MS.
  • Radical Scavengers : Add antioxidants (e.g., BHT) to assess oxidative stability of the allylic 3-methyl-2-butenyl group.
  • Surface Interactions : Use microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption/desorption kinetics on indoor surfaces, as proposed in molecular-level environmental studies .

Data Contradiction Analysis

Q. What steps should be taken if mass spectrometry data suggests impurities not detected by NMR?

  • Methodological Answer :

  • Tandem MS/MS : Fragment the parent ion to identify impurity structures (e.g., dimerization byproducts).
  • Chromatographic Separation : Optimize HPLC conditions (C18 column, acetonitrile/water gradient) to isolate impurities for individual NMR analysis.
  • Synthesis Review : Re-examine reaction stoichiometry and purification steps (e.g., column chromatography solvent ratios) to eliminate side products.

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